(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.
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Scientific Research Applications
Pain Transmission and Allodynia
- A synthetic kainoid derivative of a similar structure, (2S,3R,4R)-3-carboxymethyl-4-(4-methylphenylthio)pyrrolidine-2-carboxylic acid (PSPA-4), was found to play a role in pain transmission and allodynia, suggesting its potential in understanding pain mechanisms and treatment. At low doses, it attenuated Acro-A-induced allodynia, but at high doses, it itself induced allodynia. This compound showed specific binding in rat brain and spinal cord, indicating its potential to influence pain perception centrally (Miyazaki et al., 2013).
Anti-Inflammatory and Analgesic Properties
- Compounds structurally similar to (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, such as 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have been synthesized and tested for their analgesic and anti-inflammatory properties. Certain derivatives showed potency comparable to indomethacin, a well-known anti-inflammatory and analgesic agent, in animal models (Muchowski et al., 1985).
Antioxidant, Antimicrobial, and Cytotoxic Activity
- Studies on carboxylic acids structurally related to this compound, like benzoic acid and cinnamic acid derivatives, reveal that such compounds possess significant biological activities including antioxidant, antimicrobial, and cytotoxic effects. The structural features of these compounds, such as the number of hydroxyl groups and conjugated bonds, play a crucial role in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Drug Discovery and Pharmacological Profile
- The pyrrolidine ring, a core structure in compounds like this compound, is a versatile scaffold in drug discovery. It has been used to develop compounds for treating various diseases due to its capacity to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased 3D coverage. Studies on pyrrolidine derivatives, including their synthesis and biological activity, highlight the potential of this scaffold in generating novel biologically active compounds (Li Petri et al., 2021).
Mechanism of Action
Mode of Action
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
The compound is involved in the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation
Properties
IUPAC Name |
(2S,4R)-4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17)/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYNNZXNRORJH-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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